molecular formula C10H10F3N B13036846 (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

Cat. No.: B13036846
M. Wt: 201.19 g/mol
InChI Key: WZIMAMXBNZIPPH-JTQLQIEISA-N
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Description

Preparation Methods

The synthesis of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves several steps, typically starting with the preparation of the cyclopropyl and trifluorophenyl intermediates. These intermediates are then subjected to a series of reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Trifluoromethylation: The trifluorophenyl group is typically introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The cyclopropyl and trifluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparison with Similar Compounds

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(1S)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

  • Molecular Formula: C10H10F3N
  • Molecular Weight: 201.19 g/mol
  • IUPAC Name: (1S)-Cyclopropyl(2,3,4-trifluorophenyl)methylamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding: The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes linked to metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels
Anticancer propertiesInduced apoptosis in cancer cells
Antimicrobial activityInhibition of bacterial growth

Antidepressant Activity

A study highlighted the compound's potential antidepressant effects by demonstrating an increase in serotonin levels in animal models. This effect was attributed to the compound's ability to inhibit the reuptake of serotonin, similar to selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Effects

Research has shown that this compound exhibits significant anticancer properties. In vitro assays indicated that the compound induced apoptosis in several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In vitro studies demonstrated that this compound possesses antimicrobial properties against a range of bacteria. Its efficacy was particularly notable against Gram-positive bacteria, with minimal cytotoxicity observed in human cell lines. This suggests a favorable therapeutic index for potential use as an antibiotic .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(S)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m0/s1

InChI Key

WZIMAMXBNZIPPH-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=C(C(=C(C=C2)F)F)F)N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N

Origin of Product

United States

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